
1-(Prop-1-en-2-yl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-1-en-2-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C9H14O2. It is characterized by a cyclopentane ring substituted with a prop-1-en-2-yl group and a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Prop-1-en-2-yl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with prop-1-en-2-yl bromide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a strong base such as sodium hydride and an oxidizing agent like potassium permanganate .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Prop-1-en-2-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The prop-1-en-2-yl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(Prop-1-en-2-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(Prop-1-en-2-yl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The prop-1-en-2-yl group may also interact with hydrophobic pockets in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
- 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
- 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid
- 1-methyl-3-prop-1-en-2-yl-cyclopentane-1-carboxylic acid
Uniqueness: 1-(Prop-1-en-2-yl)cyclopentane-1-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
57429-71-7 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-prop-1-en-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-7(2)9(8(10)11)5-3-4-6-9/h1,3-6H2,2H3,(H,10,11) |
Clé InChI |
CMEDJVVFGIKHNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1(CCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



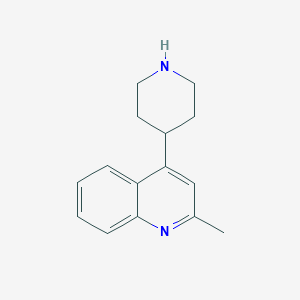
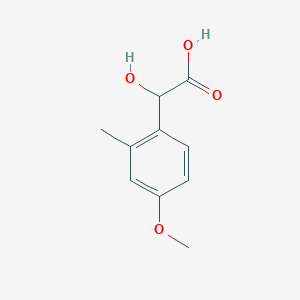
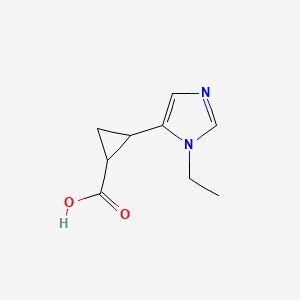


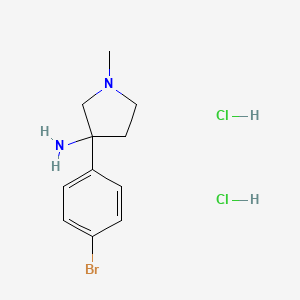
![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)



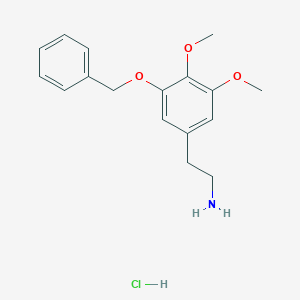

![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)
